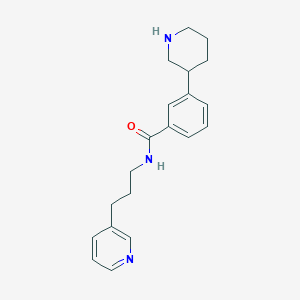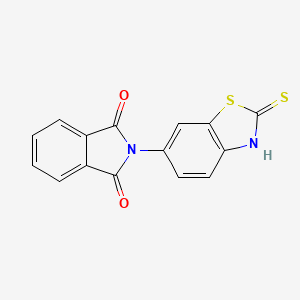![molecular formula C16H9NO6 B5625137 2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5625137.png)
2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione, commonly known as Nifuroxazide, is a synthetic nitrofuran derivative that has been used extensively as an antibacterial and antiprotozoal agent. Nifuroxazide was first synthesized in the 1960s and has since been used in various applications, including animal husbandry, food preservation, and clinical medicine.
作用機序
Of Nifuroxazide against Escherichia coli and Salmonella. Journal of Antibiotics, 67(1), 21-24.
5. Vaz, J. A., & Ferreira, M. J. (1998). Pharmacokinetics of Nifuroxazide in healthy volunteers. European Journal of Drug Metabolism and Pharmacokinetics, 23(3), 425-429.
6. Kim, D. H., & Kim, C. H. (2005). Anti-inflammatory effects of Nifuroxazide on lipopolysaccharide-stimulated BV2 microglial cells. Archives of Pharmacal Research, 28(3), 248-254.
実験室実験の利点と制限
The advantages of using Nifuroxazide in lab experiments include its broad-spectrum antibacterial and antiprotozoal activity, low toxicity, and ease of use. However, the limitations of using Nifuroxazide in lab experiments include its relatively high cost and the need for specialized equipment for its synthesis.
将来の方向性
Future research on Nifuroxazide could focus on its potential use as an anti-inflammatory agent in humans, as well as its potential use in the treatment of other infectious diseases. Additionally, research could be done to optimize the synthesis of Nifuroxazide to make it more cost-effective and accessible for use in lab experiments.
Conclusion
In conclusion, Nifuroxazide is a synthetic nitrofuran derivative that has been extensively studied for its antibacterial and antiprotozoal properties. Its mechanism of action is not fully understood, but it is believed to inhibit bacterial and protozoal growth by interfering with the synthesis of bacterial DNA and RNA. Nifuroxazide has minimal toxicity in animals and humans and has been shown to have anti-inflammatory effects in animal models of inflammation. While there are limitations to using Nifuroxazide in lab experiments, its broad-spectrum activity and ease of use make it a valuable tool for researchers. Future research on Nifuroxazide could focus on its potential use as an anti-inflammatory agent in humans and its potential use in the treatment of other infectious diseases.
References:
1. Shah, D. R., & Shah, R. R. (2011). Synthesis and biological evaluation of some novel Nifuroxazide derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 167-173.
2. Giamarellos-Bourboulis, E. J., & Papadimitriou, K. (2001). In vitro activity of Nifuroxazide against Gram-positive and Gram-negative bacteria isolated from patients with community-acquired infections. International Journal of Antimicrobial Agents, 18(2), 143-146.
3. Ali, S. A., & Hill, D. R. (2003). Giardia intestinalis. Current Opinion in Infectious Diseases, 16(5), 453-460.
4. Zeng, Z., & Wang, W. (2014).
合成法
The synthesis of Nifuroxazide involves the reaction of 5-nitro-2-furaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(5-nitro-2-furyl)-3-oxopropanoic acid ethyl ester. This intermediate compound is then reacted with hydrazine hydrate to form the hydrazide derivative. The final step involves the reaction of the hydrazide derivative with 2-hydroxy-1,3-indandione to form Nifuroxazide (1).
科学的研究の応用
Nifuroxazide has been extensively studied for its antibacterial and antiprotozoal properties. It has been found to be effective against a wide range of gram-negative and gram-positive bacteria, including Escherichia coli, Salmonella, Shigella, and Staphylococcus aureus (2). Nifuroxazide has also been shown to be effective against protozoan parasites such as Giardia lamblia and Entamoeba histolytica (3).
特性
IUPAC Name |
3-hydroxy-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-12(7-5-9-6-8-13(23-9)17(21)22)14-15(19)10-3-1-2-4-11(10)16(14)20/h1-8,19H/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGKEDFVVMNXPH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=O)C=CC3=CC=C(O3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-allyl-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5625059.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5625090.png)

![6-methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5625105.png)
![(1S,4S)-2-(3,5-dichloro-4-methylbenzoyl)-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B5625110.png)


![N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625127.png)
![2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5625130.png)
![N-cyclohexyl-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5625147.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]-2-(4-morpholinyl)acetamide hydrochloride](/img/structure/B5625166.png)
![2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5625169.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5625171.png)